2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)-
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Overview
Description
2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)- is a complex organic compound belonging to the quinolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines and various reagents to introduce the chloro, ethyl, and methoxy groups. Common synthetic routes may involve:
Nitration and Reduction: Starting with a substituted aniline, nitration followed by reduction can introduce the amino group.
Cyclization: The amino group can then undergo cyclization with appropriate reagents to form the quinolinone core.
Substitution Reactions: Introduction of chloro, ethyl, and methoxy groups through substitution reactions using reagents like thionyl chloride, ethyl iodide, and methanol under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced products.
Scientific Research Applications
2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)- has several scientific research applications:
Medicinal Chemistry: Studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in research to understand its interactions with biological targets and pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-hydroxyphenyl)-
- **2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methylphenyl)-
Uniqueness
2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the methoxy group on the phenyl ring, for example, can influence its electronic properties and interactions with biological targets.
Properties
CAS No. |
138617-00-2 |
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Molecular Formula |
C19H18ClNO3 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)quinolin-2-one |
InChI |
InChI=1S/C19H18ClNO3/c1-4-21-16-11-14(24-3)9-10-15(16)18(20)17(19(21)22)12-5-7-13(23-2)8-6-12/h5-11H,4H2,1-3H3 |
InChI Key |
BLAKLFQFYLDCAC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)C(=C(C1=O)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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